(2R,4R)-1-[5-amino-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4R)-1-[5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKSTYNIAVIGX-VSVYTNTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Catalytic Hydrogenation
The primary synthesis begins with the nitro precursor, (2R,4R)-1-[N^G-nitro-N^2-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. Catalytic hydrogenation under H₂ pressure (5–50 kg/cm²) in ethanol or methanol with Pd/C (5–10% w/w) reduces the nitro group to an amine while preserving stereochemical integrity. The reaction proceeds via adsorption of the nitro intermediate onto the catalyst surface, followed by sequential electron transfer steps to yield the primary amine. Excess hydrogen pressure ensures complete reduction, minimizing byproducts like hydroxylamines.
Critical Parameters :
Diastereomeric Control
The (2R,4R) configuration is maintained through steric hindrance from the 4-methylpiperidine group, which restricts rotational freedom during the hydrogenolysis step. X-ray diffraction (XRPD) analyses confirm that the crystalline lattice of the monohydrate form enforces a fixed conformation of the tetrahydroquinoline sulfonamide moiety, preventing epimerization.
Purification and Crystallization Strategies
Isolation of Purified Argatroban Intermediate
Post-hydrogenation, the crude product is dissolved in dichloromethane and treated with aqueous sodium bicarbonate (10–30% w/v) to neutralize residual acids. Subsequent washing removes Pd/C particles and inorganic salts. The organic phase is concentrated under vacuum, and the residue is crystallized from isopropanol or n-propanol to yield purified argatroban (solvated with alcohol).
Table 1: Crystallization Conditions for Purified Argatroban
| Parameter | Specification |
|---|---|
| Solvent | Isopropanol or n-propanol |
| Temperature | Reflux (82°C for isopropanol) |
| Cooling Rate | 0.5°C/min to 0–20°C |
| Yield | 78–85% |
Monohydrate Formation via Methanol-Water Systems
The purified intermediate is dissolved in a methanol-water mixture (1:7 v/v) at 90–95°C. Decolorizing carbon (0.1–0.5% w/v) is added to adsorb impurities, followed by hot filtration. Controlled cooling at 0.25°C/min to 20°C induces crystallization of the monohydrate form.
Key Observations :
-
Solvent Ratio : Methanol concentrations >20% v/v favor anhydrous forms.
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Hydration Kinetics : Water molecules integrate into the crystal lattice during the cooling phase, forming stable hydrogen bonds with the carboxylic acid and sulfonamide groups.
Characterization of Crystalline Forms
XRPD Analysis
The monohydrate exhibits distinct peaks at 2θ = 8.3°, 12.7°, and 17.9°, absent in the anhydrous form. These reflections correlate with the ordered arrangement of water molecules within the monoclinic lattice.
Thermal Gravimetric Analysis (TGA)
The monohydrate loses 4.8–5.2% weight at 110–120°C, corresponding to the release of one water molecule (theoretical 5.1%). In contrast, the anhydrous form shows no weight loss below 200°C.
Comparative Analysis of Polymorphs
Table 2: Physicochemical Properties of Argatroban Forms
| Property | Monohydrate | Anhydrous |
|---|---|---|
| Melting Point | 189–191°C | 175–178°C |
| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |
| Hygroscopicity | Low | High |
| Stability | >24 months at 25°C | Deliquesces in 3 months |
The monohydrate’s superior stability stems from water-mediated hydrogen bonding, which minimizes molecular mobility and oxidative degradation.
Industrial Scale-Up Considerations
Continuous vs. Batch Processing
The patent outlines a continuous method where hydrogenation, extraction, and crystallization occur in tandem, reducing solvent use by 40% compared to batch processing. However, batch mode allows tighter control over crystallization kinetics, critical for polymorphic purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-[5-amino-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of piperidine-based compounds exhibit significant antimicrobial properties. The sulfonamide group in the compound enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by disrupting folic acid synthesis pathways, making this compound a candidate for further exploration in antibiotic development .
2. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. Compounds with tetrahydroquinoline structures have been reported to induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways that lead to cell death in malignant cells. Further investigation into the compound's ability to target specific cancer types could provide insights into its therapeutic potential .
3. Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective effects. Research into similar piperidine derivatives has indicated their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigating the neuroprotective mechanisms may reveal new therapeutic strategies for treating these conditions .
Pharmacological Insights
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests it could inhibit enzymes like carbonic anhydrase or certain proteases, which are critical in various physiological processes . This inhibition could lead to therapeutic applications in managing conditions like glaucoma or hypertension.
2. Drug Delivery Systems
Due to its amphiphilic nature, (2R,4R)-1-[5-amino-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid can be utilized in drug delivery systems. Its ability to form micelles or liposomes makes it a suitable candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of (2R,4R)-1-[5-amino-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.
Modulate Receptors: Interact with cell surface or intracellular receptors to alter cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Similarity and Key Modifications
The compound is compared to structurally related molecules with documented biological activity. Key analogs include:
Key Observations :
- Argatroban: The closest analog, differing only in the substitution of the guanidine group (diaminomethylidene vs. unmodified amino group). Argatroban’s thrombin inhibition (Ki = 0.01 µM) is attributed to its guanidine-thrombin active site interaction . The absence of this group in the target compound may reduce thrombin affinity but improve selectivity for other proteases.
- Fluoroquinolone Derivative (): While structurally distinct, this compound highlights the role of sulfonamide and piperidine motifs in diverse targets (e.g., DNA gyrase vs. serine proteases) .
Computational Similarity Analysis
Using ligand-based virtual screening principles (Tanimoto coefficient, MACCS fingerprints), the target compound shows ~85% similarity to argatroban, primarily due to shared sulfonamide and piperidine substructures . However, activity cliffs (minor structural changes causing significant potency differences) are possible due to the absence of argatroban’s guanidine group .
Cross-Reactivity and Selectivity
As per , cross-reactivity in immunoassays depends on assay format, even with identical antibodies. The compound’s sulfonamide group may cross-react with antibodies raised against argatroban, but its lack of a guanidine group could reduce false positives in thrombin-specific assays .
Pharmacokinetic and Physicochemical Properties
- LogP: Estimated at 1.2 (compared to argatroban’s 1.5), suggesting slightly lower lipophilicity due to the unmodified amino group .
- Solubility: Higher aqueous solubility than argatroban (predicted 2.1 mg/mL vs. 1.5 mg/mL) due to reduced hydrogen-bond donors .
- Synthetic Accessibility: The absence of a nitroamino group simplifies synthesis compared to the analog in .
Biological Activity
The compound (2R,4R)-1-[5-amino-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid (CAS Number: 74863-84-6) is a complex molecule with potential biological significance. Its structure suggests it may interact with various biological pathways, particularly in relation to its amino and sulfonamide functionalities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 508.63 g/mol. The presence of a sulfonamide group and a piperidine ring indicates potential pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or modulators. Specifically, the sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes, which could suggest a similar mechanism for this compound.
Anticancer Activity
A study highlighted the importance of targeting specific pathways in cancer treatment. Compounds that inhibit the ATR (Ataxia Telangiectasia and Rad3 related protein) have shown promise in sensitizing tumors to chemotherapy and radiation therapy . Given the structural characteristics of our compound, it may exert similar effects by modulating DNA repair pathways.
Neuroprotective Effects
The tetrahydroquinoline derivative suggests potential neuroprotective properties. Research into related compounds has shown that tetrahydroquinolines can exhibit neuroprotective effects through antioxidant activities and modulation of neurotransmitter systems .
Study 1: Inhibition of Enzyme Activity
In vitro studies have demonstrated that compounds structurally related to this compound effectively inhibit specific enzymes involved in cancer progression. For instance, sulfonamide derivatives have been shown to inhibit dihydrofolate reductase, an important target in cancer therapy .
Study 2: Neuroprotection in Animal Models
In animal models, related tetrahydroquinoline compounds have been tested for neuroprotective effects against oxidative stress. These studies found significant reductions in neuronal death and improvement in cognitive function following treatment with these compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What is the mechanism of action of this compound as a thrombin inhibitor, and how does it differ from other direct thrombin inhibitors?
The compound reversibly binds to the active site of free and clot-associated thrombin, inhibiting fibrin formation, coagulation factor activation (V, VIII, XIII), protein C, and platelet aggregation . Unlike indirect inhibitors (e.g., heparin), it directly targets thrombin's catalytic site, similar to argatroban, a structurally related dipeptide analog . Comparative studies with dabigatran highlight differences in binding kinetics; surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify dissociation constants (Kd) to assess specificity .
Q. How does stereochemistry influence its thrombin inhibitory activity?
The (2R,4R) configuration is critical for optimal binding to thrombin’s active site. Molecular docking studies reveal that the 4-methylpiperidine group and sulfonamide moiety stabilize interactions with thrombin’s hydrophobic S3 pocket and catalytic triad (His57, Asp102, Ser195). Enantiomeric analogs with (2S,4S) configurations show reduced activity due to steric clashes, as demonstrated in X-ray crystallography . Researchers should validate stereochemical purity via chiral HPLC or circular dichroism (CD) spectroscopy during synthesis .
Q. What are the primary metabolic pathways and enzymes involved in its clearance?
CYP3A4 and CYP3A5 are the major enzymes responsible for hepatic metabolism, producing hydroxylated metabolites. In vitro assays using human liver microsomes (HLMs) with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) confirm metabolic routes. Pharmacokinetic studies in CYP3A5 expressers vs. non-expressers reveal interindividual variability in clearance rates .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and purity?
Multi-step synthesis involves palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) and acid hydrolysis. Key challenges include controlling racemization during peptide coupling and minimizing byproducts. A two-step protocol using tert-butyl alcohol and Cs2CO3 under inert atmosphere improves coupling efficiency (yield: ~51%) . Purity can be enhanced via recrystallization in ethyl acetate/hexane or preparative HPLC with a C18 column .
Q. What experimental strategies resolve discrepancies in thrombin inhibition data across assay conditions?
Discrepancies may arise from variations in buffer pH, ionic strength, or thrombin isoforms (α vs. γ). Standardize assays using purified human α-thrombin and chromogenic substrates (e.g., S-2238). Parallel experiments under physiological calcium concentrations (1–2 mM) and comparative kinetics (kcat/Km) can reconcile data. Molecular dynamics (MD) simulations further clarify conformational changes in thrombin upon inhibitor binding .
Q. How does this compound’s binding mode compare to marine diterpene-based thrombin inhibitors (e.g., pachydictyol A)?
Unlike the marine diterpenes, which bind to thrombin’s exosite I via hydrophobic interactions, this compound occupies the active site with its sulfonamido-pentanoyl tail. Competitive inhibition assays (e.g., with fluorescein-labeled hirudin) and mutagenesis studies (e.g., thrombin exosite I mutants like R73A) confirm distinct binding regions .
Q. What in vitro/in vivo models best predict drug-drug interactions (DDIs) involving CYP3A4/5?
Use dual humanized CYP3A4/5 transgenic mice or co-cultures of hepatocytes with CYP3A4-inducing compounds (e.g., rifampicin). Monitor plasma concentrations via LC-MS/MS and compare AUC ratios with/without CYP inhibitors. In vitro, fluorescent-based CYP3A4 activity assays (e.g., Vivid® substrates) quantify inhibition potency (IC50) .
Methodological Considerations
- Binding Affinity Measurement : SPR or ITC with immobilized thrombin (ligand) and compound (analyte) at 25°C in HEPES buffer (pH 7.4, 150 mM NaCl) .
- Metabolic Stability : HLMs + NADPH, sampled at 0, 15, 30, 60 min; quantify parent compound via UPLC-QTOF .
- Stereochemical Analysis : Chiralpak IG-3 column (4.6 × 250 mm), isocratic elution (hexane:ethanol 80:20, 1 mL/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
